

Rotigotine D7 Hydrochloride MSDS and safety data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Rotigotine D7 Hydrochloride*

Cat. No.: *B1191652*

[Get Quote](#)

Technical Guide: Rotigotine-d7 Hydrochloride Safety, Handling, and Analytical Application in LC-MS/MS

Executive Summary & Chemical Identity

Rotigotine-d7 Hydrochloride is a deuterated analog of Rotigotine, a non-ergoline dopamine agonist. It is primarily utilized as an Internal Standard (IS) in the quantitative analysis of Rotigotine in biological matrices (plasma, urine, tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterium labeling (d7) is located on the N-propyl chain, providing a mass shift of +7 Da relative to the analyte.

Property	Technical Specification
Chemical Name	(6S)-6-[[[(1,1,2,2,3,3,3-d7)propyl][2-(thiophen-2-yl)ethyl]amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
CAS Number	2070009-57-1 (Salt); 102120-99-0 (Unlabeled Free Base)
Molecular Formula	C ₁₉ H ₁₈ D ₇ NOS[1][2][3][4][5][6][7][8] · HCl
Molecular Weight	358.98 g/mol (Salt); 322.53 g/mol (Free Base)
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, DMSO, Water
Application	Internal Standard (IS) for DMPK/Bioanalysis

Safety Data & Hazard Identification (MSDS Synthesis)

Warning: Rotigotine is a potent dopamine agonist. Although the d7-analog is a research chemical, it must be treated with the same toxicological caution as the parent drug.

GHS Classification

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child).
- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause drowsiness or dizziness).
- Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

Critical Safety Protocols

- Engineering Controls: All weighing and dissolution must be performed inside a certified chemical fume hood.

- Personal Protective Equipment (PPE):
 - Respiratory: NIOSH-approved N95 or P100 respirator if fume hood unavailable (not recommended).
 - Dermal: Nitrile gloves (double-gloving recommended during stock preparation).
 - Ocular: Chemical safety goggles.
- First Aid Measures:
 - Inhalation: Move to fresh air. Artificial respiration if breathing stops.
 - Skin Contact: Wash immediately with soap and copious water.
 - Ingestion: Rinse mouth with water. Do not induce vomiting without medical direction.

Handling, Storage, and Stability

The integrity of the internal standard is paramount for assay accuracy. Rotigotine-d7 HCl is sensitive to environmental factors.

- Storage Temperature: Store at -20°C .
- Hygroscopicity: The hydrochloride salt is hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent moisture condensation, which alters the effective mass.
- Light Sensitivity: Protect from light. Store in amber vials or wrap containers in aluminum foil.
- Solution Stability:
 - Stock Solutions (1 mg/mL in Methanol): Stable for ~1 month at -20°C .
 - Working Solutions: Prepare fresh weekly.

Analytical Application: LC-MS/MS Protocol

This section details the use of Rotigotine-d7 as an Internal Standard. The protocol relies on the Isotope Dilution principle, where the IS corrects for matrix effects and recovery losses.

Stock Solution Preparation

- Primary Stock: Weigh ~1.0 mg of Rotigotine-d7 HCl into a 1.5 mL amber glass vial.
- Dissolution: Dissolve in Methanol (MeOH) to yield a 1.0 mg/mL (free base equivalent) solution.
 - Correction Factor: Multiply weighed mass by ratio of MW(Free Base)/MW(Salt)
- Working IS Solution: Dilute Primary Stock with 50:50 Methanol:Water to achieve a concentration of 50 ng/mL.

Sample Extraction (Liquid-Liquid Extraction)[12][13]

- Matrix: Human/Rat Plasma (500 µL).
- IS Addition: Add 50 µL of Working IS Solution (50 ng/mL). Vortex.
- Buffer: Add 100 µL Ammonium Acetate (pH 9.0) to basify (pKa of Rotigotine amine is ~10.5; basic pH ensures uncharged state for extraction).
- Solvent: Add 3 mL TBME (tert-Butyl methyl ether) or Diethyl Ether/DCM (3:2).
- Process: Vortex (5 min) -> Centrifuge (4000 rpm, 10 min) -> Evaporate Supernatant -> Reconstitute in Mobile Phase.

LC-MS/MS Parameters[3][10][12][13]

- Column: Phenomenex Gemini C18 or equivalent (50 x 2.1 mm, 3 µm).
- Mobile Phase:
 - A: 5 mM Ammonium Acetate (pH 4.5)

- B: Acetonitrile[4]
- Gradient: 10% B to 90% B over 3.0 min.
- Ionization: ESI Positive Mode.

MRM Transitions & Logic

The choice of transitions is critical. The d7 label is on the propyl chain.

- Parent Ion: $[M+H]^+$
 - Rotigotine: m/z 316.2
 - Rotigotine-d7: m/z 323.2 (+7 shift)
- Product Ion: The major fragment results from the cleavage of the propyl-amine bond or the loss of the thiophene-ethyl group.
 - Dominant Fragment (m/z 147): Corresponds to the hydroxytetralin cation moiety.
 - Mechanistic Insight: The formation of the m/z 147 ion involves the loss of the amine side chain (which carries the d7-propyl group). Therefore, the d7 label is lost in this fragmentation pathway.
 - Transition: 323.2

147.0.

Note: Since the label is lost in the primary transition, chromatographic separation is essential to prevent "cross-talk" if the mass resolution is low, although the parent mass difference (7 Da) is usually sufficient for selectivity.

Analytical Workflow Visualization

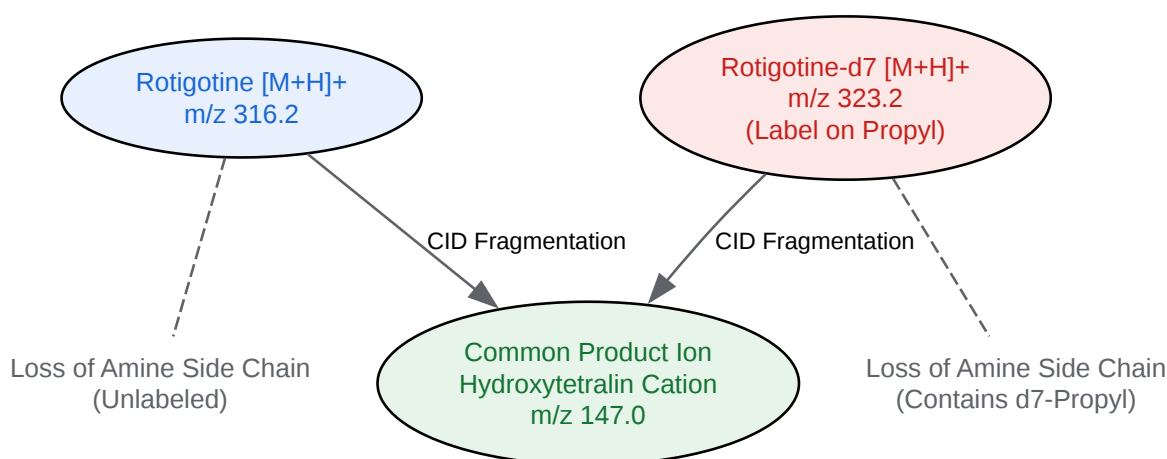


[Click to download full resolution via product page](#)

Figure 1: Optimized bioanalytical workflow for Rotigotine quantification using Rotigotine-d7 as an Internal Standard.

Fragmentation Logic & Mass Spectrometry

Understanding the fragmentation ensures the correct transition is monitored.



[Click to download full resolution via product page](#)

Figure 2: MS/MS Fragmentation Pathway. Note that the d7 label is contained in the neutral loss, resulting in a common fragment ion at m/z 147.

References

- National Center for Biotechnology Information. (2017). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. PubMed. Retrieved from [[Link](#)]
- US Food and Drug Administration (FDA). (2012). Neupro (Rotigotine Transdermal System) Prescribing Information. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. chromatographyonline.com \[chromatographyonline.com\]](https://chromatographyonline.com)
- [4. Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. \[huskiecommons.lib.niu.edu\]](https://huskiecommons.lib.niu.edu)
- [6. clearsynth.com \[clearsynth.com\]](https://clearsynth.com)
- [7. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- [8. mdpi.com \[mdpi.com\]](https://mdpi.com)
- To cite this document: BenchChem. [Rotigotine D7 Hydrochloride MSDS and safety data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191652/docs#rotigotine-d7-hydrochloride-msds-and-safety-data\]](https://www.benchchem.com/product/b1191652/docs#rotigotine-d7-hydrochloride-msds-and-safety-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)